4-((2s)Pyrrolidin-2-yl)benzenecarbonitrile 4-((2s)Pyrrolidin-2-yl)benzenecarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17472760
InChI: InChI=1S/C11H12N2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11,13H,1-2,7H2/t11-/m0/s1
SMILES:
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol

4-((2s)Pyrrolidin-2-yl)benzenecarbonitrile

CAS No.:

Cat. No.: VC17472760

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

4-((2s)Pyrrolidin-2-yl)benzenecarbonitrile -

Specification

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
IUPAC Name 4-[(2S)-pyrrolidin-2-yl]benzonitrile
Standard InChI InChI=1S/C11H12N2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11,13H,1-2,7H2/t11-/m0/s1
Standard InChI Key RARTUGVXCLIADN-NSHDSACASA-N
Isomeric SMILES C1C[C@H](NC1)C2=CC=C(C=C2)C#N
Canonical SMILES C1CC(NC1)C2=CC=C(C=C2)C#N

Introduction

Structural Characteristics

Molecular Architecture

The compound features a benzonitrile group substituted at the para position with a (2S)-pyrrolidin-2-yl moiety. The pyrrolidine ring adopts a puckered conformation, with the stereochemistry at the second carbon (C2) dictating its chiral properties . The nitrile group (C\equivN-C\equivN) contributes to the molecule’s polarity, influencing its solubility and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H12N2C_{11}H_{12}N_2
Molecular Weight172.23 g/mol
IUPAC Name4-[(2S)-pyrrolidin-2-yl]benzonitrile
SMILESC1CC(NC1)C2=CC=C(C=C2)C#N
Melting PointNot reported-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyrrolidine and aromatic protons. The 1H^1H-NMR spectrum in deuterated water shows a singlet at δ 7.98 ppm for the aromatic proton adjacent to the nitrile group, while pyrrolidine protons resonate between δ 2.50–3.20 ppm . Infrared (IR) spectroscopy confirms the nitrile stretch at 2230cm1\approx 2230 \, \text{cm}^{-1}.

Crystallographic Insights

Single-crystal X-ray diffraction studies of analogous compounds reveal orthorhombic crystal systems with space group P212121P2_12_12_1 and unit cell parameters a=7.6850A˚a = 7.6850 \, \text{Å}, b=10.8030A˚b = 10.8030 \, \text{Å}, c=25.9262A˚c = 25.9262 \, \text{Å} . The pyrrolidine ring’s chair conformation stabilizes the lattice through hydrogen bonding with water molecules .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via multi-step organic reactions, including:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated benzonitrile precursor.

  • Buchwald-Hartwig Amination: Introduction of the pyrrolidine moiety via a metal-catalyzed C–N bond formation.

  • Mannich Reaction: A three-component condensation involving formaldehyde, an amine, and a benzonitrile derivative .

Table 2: Representative Reaction Conditions

MethodConditionsYield
Suzuki-MiyauraPd(PPh3)4, K2CO3, DMF, 80°C72%
Buchwald-HartwigPd2(dba)3, Xantphos, toluene, 110°C65%
Mannich ReactionEthanol, 338 K, 24 h58%

Purification and Characterization

Crude products are purified via column chromatography (petroleum ether:ethyl acetate = 6:1) and recrystallization . Purity is validated using High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

Chemical Reactivity and Functionalization

Nitrile Group Transformations

The nitrile group undergoes hydrolysis to carboxylic acids (COOH-COOH) under acidic or basic conditions. Catalytic hydrogenation with Raney nickel converts it to a primary amine (CH2NH2-CH_2NH_2).

Pyrrolidine Ring Modifications

The secondary amine in the pyrrolidine ring participates in alkylation and acylation reactions. For example, treatment with acetic anhydride yields the corresponding acetamide derivative .

Mechanistic Insight:

R2NH+(CH3CO)2OR2NCOCH3+CH3COOH\text{R}_2\text{NH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{R}_2\text{NCOCH}_3 + \text{CH}_3\text{COOH}

This acylation enhances the compound’s lipophilicity, impacting its pharmacokinetic properties .

Applications in Drug Discovery

Pharmacological Scaffold

The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its rigid structure aids in optimizing binding affinity and selectivity toward biological targets.

Case Study: Anticancer Agents

Derivatives of 4-((2S)-pyrrolidin-2-yl)benzenecarbonitrile exhibit inhibitory activity against tyrosine kinases (IC50 = 12–45 nM). Molecular docking studies suggest interactions with the ATP-binding pocket via hydrogen bonds with the nitrile group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator